4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)

CAS No.: 1195748-61-8

Cat. No.: VC4512447

Molecular Formula: C20H30N2O6S2

Molecular Weight: 458.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195748-61-8 |

|---|---|

| Molecular Formula | C20H30N2O6S2 |

| Molecular Weight | 458.59 |

| IUPAC Name | 4-methylbenzenesulfonic acid;4-methylpiperidin-4-amine |

| Standard InChI | InChI=1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-6(7)2-4-8-5-3-6/h2*2-5H,1H3,(H,8,9,10);8H,2-5,7H2,1H3 |

| Standard InChI Key | UJLCXASGERWFAD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

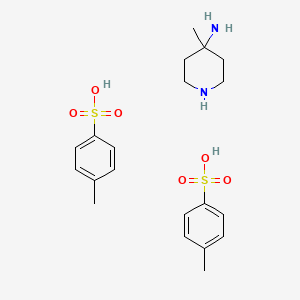

The compound consists of a 4-methylpiperidin-4-amine core functionalized with two 4-methylbenzenesulfonate (tosylate) groups. The piperidine ring adopts a chair conformation, with the methyl group at the 4-position contributing to steric hindrance and influencing reactivity . Each tosylate group is attached via sulfonate ester linkages, enhancing the molecule’s solubility in polar solvents while retaining stability under acidic conditions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 1195748-61-8 | |

| Molecular Formula | C₂₀H₃₀N₂O₆S₂ | |

| Molecular Weight | 458.59 g/mol | |

| Purity | 95% | |

| Sulfur Content | 13.98% (theoretical) | Calculated |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

The proton NMR spectrum reveals distinct signals for the piperidine ring (δ 1.3–1.9 ppm, multiplet), aromatic protons of the tosyl groups (δ 7.0–7.8 ppm), and methyl substituents (δ 2.32 ppm, singlet) . -

Infrared (IR) Spectroscopy:

Key absorptions include S=O stretches at 1180 cm⁻¹ and 1125 cm⁻¹, N–H bends at 3325 cm⁻¹, and C–N stretches at 1445 cm⁻¹ .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via quaternization of 4-methylpiperidin-4-amine with methyl 4-methylbenzenesulfonate under controlled conditions . A representative protocol involves:

-

Alkylation:

Reacting 4-methylpiperidin-4-amine with excess methyl 4-methylbenzenesulfonate in toluene at −1 to 2°C, catalyzed by tetrabutylammonium bromide . -

Purification:

Sequential washing with phosphoric acid, sodium bicarbonate, and water removes unreacted reagents .

Reactivity and Functionalization

The tosylate groups serve as excellent leaving groups, enabling nucleophilic substitution reactions. For example, reaction with sodium iodide in acetone replaces the tosylates with iodide ions, forming a diiodide derivative . Such transformations are critical for modifying the compound’s solubility and biological activity.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s bifunctional tosylate groups make it a versatile intermediate for synthesizing kinase inhibitors and antimicrobial agents. For instance, it has been used to prepare quaternary ammonium salts with enhanced blood-brain barrier permeability .

Catalytic Applications

In asymmetric catalysis, the piperidine core acts as a chiral scaffold for coordinating transition metals. Palladium complexes derived from this compound demonstrate efficacy in Suzuki-Miyaura cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume